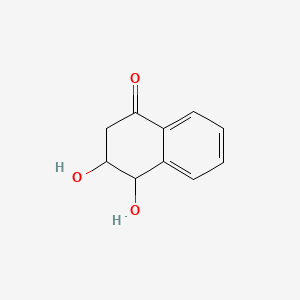

3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one (3,4-DHN) is a natural product found in various plants, including the bark of the magnolia tree. It is a phenolic compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 3,4-DHN has been studied extensively in recent years, and has been shown to have a number of potential applications in medicine, agriculture, and industry.

Scientific Research Applications

Autoxidation of related compounds, such as 3,4-Dihydro-1-methylnaphthalen-2(1H)-one, has been studied, revealing distinct crystalline products and proposing a new synthesis method (Nasipuri, Das, & Dalal, 1978).

One pot multicomponent synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, derived from related compounds, has shown promising antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2014).

Stereoselective synthesis of cis- and trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one has been achieved, which could have implications in various synthetic applications (Couché, Fkyerat, & Tabacchi, 2009).

Aluminum(III) induced green luminescence detection studies have utilized compounds like (4E)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, demonstrating potential in biological sample testing (Lohar et al., 2014).

Research on the chemistry of 2,3-dihydroxynaphthalene and related analogues has found applications in polymer, physical, and medicinal chemistry, highlighting the versatile nature of these compounds (Monier et al., 2018).

Enolate ion as a synthon in biocatalytic synthesis studies have explored the production of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones, suggesting environmentally friendly synthetic processes (Petronijević et al., 2017).

3,4-Dihydro-1,3-2H-Benzoxazines have been used for applications beyond monomers for polybenzoxazines, like luminescent materials and ligands for cations (Wattanathana et al., 2017).

Mechanism of Action

Biochemical Pathways

The enzyme NahB (cis-dihydrodiol naphthalene dehydrogenase) , which is involved in the conversion of naphthalene to salicylate, binds to various substrates such as 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one . This enzyme is part of the metabolic pathway in the bacterial strain Pseudomonas sp. MC1

properties

IUPAC Name |

3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9-10,12-13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCQQUBFJURTDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2C1=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

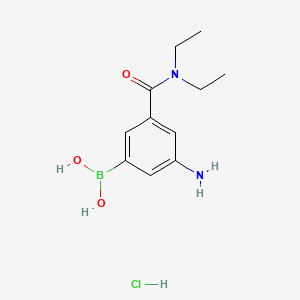

![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)